molecular formula C16H18ClN5 B2519208 2-[[4-(4-Chlorophenyl)piperazino](dimethylamino)methylene]malononitrile CAS No. 339023-35-7

2-[[4-(4-Chlorophenyl)piperazino](dimethylamino)methylene]malononitrile

Cat. No.: B2519208
CAS No.: 339023-35-7
M. Wt: 315.81
InChI Key: BFVLTHQJAACOLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(4-Chlorophenyl)piperazinomethylene]malononitrile is a complex organic compound with the molecular formula C16H18ClN5. It is characterized by the presence of a piperazine ring substituted with a 4-chlorophenyl group and a dimethylamino group, linked to a malononitrile moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-Chlorophenyl)piperazinomethylene]malononitrile typically involves the reaction of 4-chlorophenylpiperazine with dimethylformamide dimethyl acetal (DMF-DMA) and malononitrile. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The process involves the formation of an intermediate iminium ion, which subsequently reacts with malononitrile to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-Chlorophenyl)piperazinomethylene]malononitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[4-(4-Chlorophenyl)piperazinomethylene]malononitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of advanced materials and polymers

Mechanism of Action

The mechanism of action of 2-[4-(4-Chlorophenyl)piperazinomethylene]malononitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming stable complexes, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(4-Chlorophenyl)piperazinomethylene]malononitrile is unique due to its combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[[4-(4-chlorophenyl)piperazin-1-yl]-(dimethylamino)methylidene]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN5/c1-20(2)16(13(11-18)12-19)22-9-7-21(8-10-22)15-5-3-14(17)4-6-15/h3-6H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFVLTHQJAACOLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=C(C#N)C#N)N1CCN(CC1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.